N-tert-butyl-2-(4-piperidinyloxy)acetamide
Overview
Description
This compound is characterized by its white crystalline powder form and its solubility in both water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(4-piperidinyloxy)acetamide typically involves the reaction of tert-butylamine with 2-(4-piperidinyloxy)acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: tert-butylamine and 2-(4-piperidinyloxy)acetyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a low temperature to control the reaction rate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(4-piperidinyloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-tert-butyl-2-(4-piperidinyloxy)acetic acid.
Reduction: Formation of N-tert-butyl-2-(4-piperidinyloxy)ethanol.
Substitution: Formation of N-tert-butyl-2-(4-azidopiperidinyloxy)acetamide.
Scientific Research Applications
N-tert-butyl-2-(4-piperidinyloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-piperidinyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-(3-piperidinyloxy)acetamide
- tert-Butyl (4-piperidinyloxy)acetate
- N,N-Diethyl-2-(4-piperidinyloxy)acetamide
Uniqueness
N-tert-butyl-2-(4-piperidinyloxy)acetamide stands out due to its specific structural features, such as the tert-butyl group and the piperidinyloxy moiety, which confer unique chemical and biological properties. These features make it particularly useful in applications where stability and reactivity are crucial.
Properties
IUPAC Name |
N-tert-butyl-2-piperidin-4-yloxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)13-10(14)8-15-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIFIHCXVTZKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225306 | |
Record name | N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-67-2 | |
Record name | N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912761-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.